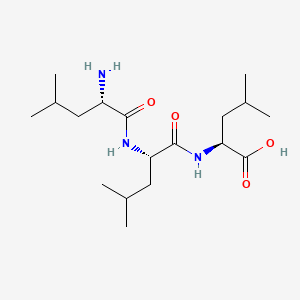

Leu-Leu-Leu-OH

Description

RN given refers to (L-Leu-L-Leu-L-Leu)-isome

Properties

CAS No. |

10329-75-6 |

|---|---|

Molecular Formula |

C18H35N3O4 |

Molecular Weight |

357.5 g/mol |

IUPAC Name |

2-[[2-[(2-amino-4-methylpentanoyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C18H35N3O4/c1-10(2)7-13(19)16(22)20-14(8-11(3)4)17(23)21-15(18(24)25)9-12(5)6/h10-15H,7-9,19H2,1-6H3,(H,20,22)(H,21,23)(H,24,25) |

InChI Key |

DNDWZFHLZVYOGF-UHFFFAOYSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)[O-])[NH3+] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

LLL |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leu-Leu-Leu leucyl-leucyl-leucine trileucine |

Origin of Product |

United States |

Physicochemical Properties of Leu-Leu-Leu-OH: A Technical Guide

This in-depth technical guide details the physicochemical properties, synthesis, and behavior of Leu-Leu-Leu-OH (H-L-Leu-L-Leu-L-Leu-OH) , a model hydrophobic tripeptide used extensively in aggregation studies and supramolecular chemistry.

Executive Summary

Leu-Leu-Leu-OH (LLL) is a homotripeptide composed of three L-leucine residues. While structurally simple, it serves as a critical model system for understanding hydrophobic collapse , steric zipper assembly , and amyloid fibril formation . Its high hydrophobicity index and propensity for self-assembly make it a challenging yet valuable reagent in biomaterials research and drug delivery.

This guide addresses the "Hydrophobic Paradox" of LLL: despite being a small molecule (MW < 500 Da), its solubility profile mimics that of larger aggregate-prone proteins, requiring specific handling protocols to avoid experimental artifacts.

Molecular Specifications & Constants

The following data constitutes the baseline identity of the compound.

| Property | Value | Notes |

| IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid | |

| Sequence | H-Leu-Leu-Leu-OH | N-terminus to C-terminus |

| CAS Number | 10329-75-6 | Distinct from Fmoc-LLL (CAS: 133465-43-9) |

| Molecular Formula | C₁₈H₃₅N₃O₄ | |

| Molecular Weight | 357.49 g/mol | Monoisotopic Mass: 357.26 |

| Isoelectric Point (pI) | ~5.98 | Theoretical calculation |

| pKa Values | Side chains are non-ionizable | |

| Hydrophobicity | High (Leucine Index: 3.[1]8) | Drives rapid aggregation in aqueous media |

Solubility & Handling Protocols

The Hydrophobic Paradox

Researchers often assume LLL dissolves in standard organic solvents like DMSO. However, due to strong intermolecular hydrogen bonding (beta-sheet formation) and hydrophobic side-chain packing, unmodified LLL can exhibit poor solubility even in DMSO (< 1 mg/mL in some preparations).

Validated Solubilization Strategies

To ensure monomeric dispersion before assays, use one of the following "Reset Protocols":

Method A: Alkaline Aqueous Solubilization (Recommended for Biological Assays)

This method utilizes the ionization of the C-terminal carboxyl group to force solvation.

-

Weigh LLL powder.

-

Add 0.1 M NaOH or 1.0 M NH₄OH dropwise.

-

Vortex until clear (Solubility limit: ~16 mg/mL at pH > 10).

-

Dilute immediately into the working buffer (PBS/Media).

-

Note: Verify the final pH is neutral; the buffering capacity of the media usually neutralizes the small volume of base.

-

Method B: The "Disaggregation" Solvent (For Biophysical Characterization)

For spectroscopy or structural studies where salts must be avoided.

-

Dissolve LLL in 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or Trifluoroacetic acid (TFA) .

-

Incubate for 30 minutes to break pre-formed aggregates.

-

Evaporate solvent under nitrogen stream to form a thin film.

-

Rehydrate film with buffer immediately prior to use.

Supramolecular Chemistry: The Steric Zipper

LLL is a prime example of a peptide capable of forming a Steric Zipper , the fundamental atomic structure of amyloid fibrils.

Mechanism of Assembly

Unlike amphiphilic peptides that assemble due to charge-hydrophobe separation, LLL assembles via:

-

Hydrophobic Effect: The three isobutyl side chains pack tightly to exclude water.

-

Beta-Sheet Hydrogen Bonding: The backbone amides form intermolecular H-bonds.

-

Steric Interdigitation: The side chains from opposing sheets interlock like a zipper (Class 1 or Class 7 steric zipper topology).

Hydrogel Formation: A Critical Distinction

-

H-Leu-Leu-Leu-OH (Unmodified): Typically forms precipitates or crystalline fibrils in water. It rarely forms a stable hydrogel on its own due to lack of aromatic stacking (π-π interactions).

-

Fmoc-Leu-Leu-Leu-OH (Modified): This derivative is a famous hydrogelator . The Fmoc group provides the π-π stacking required to stabilize the nanofiber network into a gel.

-

Research Insight: If your goal is hydrogelation, ensure you are using the Fmoc-protected variant or co-assembling LLL with a surfactant.

-

Caption: Assembly pathway of LLL. Controlled conditions favor fibrils; rapid polarity shifts cause precipitation.

Synthesis Protocol (Solid Phase)

For researchers requiring custom synthesis (e.g., isotopic labeling), Fmoc-SPPS is the standard.

-

Resin: Fmoc-Leu-Wang Resin (Low loading, ~0.3–0.5 mmol/g recommended to prevent aggregation).

-

Coupling Reagents: HBTU/DIEA or DIC/Oxyma.

-

Deprotection: 20% Piperidine in DMF.

-

Cleavage: 95% TFA, 2.5% TIS, 2.5% H₂O.

Critical Step: Due to the hydrophobicity, the growing LLL chain may aggregate on the resin ("beta-sheet formation on bead"), leading to incomplete coupling.

-

Solution: Use "Magic Mixture" (DCM/DMF/NMP) or elevate temperature (50°C) during coupling of the second and third Leucine.

Analytical Characterization

Mass Spectrometry (ESI-MS)

LLL ionizes well in positive mode.

-

Parent Ion [M+H]⁺: m/z 358.3

-

Sodium Adduct [M+Na]⁺: m/z 380.3

-

Fragmentation (MS/MS):

-

b₂ ion: ~227.2 (Leu-Leu acyl fragment)

-

y₂ ion: ~245.2 (Leu-Leu amine fragment)

-

Immonium ion (Leu): m/z 86.1

-

HPLC Conditions

-

Column: C18 Reverse Phase (Wide pore 300Å recommended).

-

Mobile Phase A: Water + 0.1% TFA.

-

Mobile Phase B: Acetonitrile + 0.1% TFA.

-

Gradient: Steep gradient required (e.g., 20% to 80% B) due to high retention of the hydrophobic trimer.

Caption: Quality control decision tree for LLL peptide verification.

References

-

PubChem. (2024). L-Leucyl-L-leucyl-L-leucine (Compound Summary). National Library of Medicine. Link

-

Eisenberg, D., et al. (2009). Thermodynamic Selection of Steric Zipper Patterns in the Amyloid Cross-β Spine. Structure. Link

-

Bachem. (2024). Product Specification: H-Leu-Leu-Leu-OH. Bachem AG. Link

- Vegners, R., et al. (1995). Self-Assembly of Fmoc-Dipeptides into Hydrogels. (Contextual reference for Fmoc vs Unmodified distinction).

-

MedChemExpress. (2024).[2] Leu-Leu-OH Solubility Data. (Extrapolated for LLL solubility protocols). Link

Sources

Technical Whitepaper: In Vitro Stability Profile and Degradation Kinetics of Trileucine Excipients

Executive Summary

Trileucine (L-Leucine-L-Leucine-L-Leucine) has emerged as a critical functional excipient in the engineering of respirable dry powders.[1][2][3][4][5] Unlike traditional carriers (e.g., lactose), trileucine exhibits a unique surface-active behavior that drives shell formation during spray drying, enhancing aerosol performance and moisture protection.[1][3] This guide provides a comprehensive technical analysis of the in vitro stability of trileucine, distinguishing between its physical stability as a particle engineer and its chemical/biological stability as a peptide substrate.

Physicochemical Stability: The Mechanism of Shell Formation

The utility of trileucine is predicated on its ability to remain physically stable during the rapid solvent evaporation characteristic of spray drying. Its stability profile is governed by the Peclet Number (

The Surface Enrichment Phenomenon

Trileucine has a relatively low aqueous solubility (~6.8 mg/mL at neutral pH) and high surface activity.[3] During droplet evaporation, trileucine reaches saturation at the air-liquid interface faster than the active pharmaceutical ingredient (API) or other co-solutes (e.g., trehalose).

-

High

(>1): Trileucine diffuses slowly relative to the receding droplet surface, leading to surface enrichment. -

Result: Formation of a corrugated, hydrophobic shell that prevents inter-particle capillary forces (cohesion) and protects the core payload from moisture.

Solid-State Stability

-

Glass Transition (

): Spray-dried trileucine typically forms an amorphous solid with a high -

Hygroscopicity: While amorphous materials are generally hygroscopic, the hydrophobic nature of the leucine side chains mitigates water uptake, maintaining aerodynamic performance over time.

Chemical Degradation Pathways

While physically robust, trileucine is a peptide and subject to specific chemical degradation mechanisms, primarily hydrolysis. However, it lacks the reactive side chains (Asn, Gln, Asp) that typically drive rapid deamidation or isomerization, making it chemically superior to many protein-based excipients.

Hydrolysis Kinetics

The primary degradation route is the cleavage of the peptide bonds, yielding dileucine (Leu-Leu) and free leucine. This reaction is pH-dependent and catalyzed by acid or base.[6]

-

Acidic Hydrolysis: Protonation of the carbonyl oxygen makes the carbon susceptible to nucleophilic attack by water.

-

Basic Hydrolysis: Direct nucleophilic attack by hydroxide ions.

-

Neutral pH: The reaction is slowest at pH 6–7, coinciding with trileucine's lowest solubility window.

Visualization of Degradation Logic

The following diagram illustrates the stepwise degradation and the competing physical stabilization mechanism.

Figure 1: Logical flow of Trileucine fate, contrasting physical shell formation (green path) against chemical and enzymatic degradation pathways (yellow/red paths).

Biological Stability (In Vitro Simulation)

For pulmonary drug delivery, "stability" is a duality: the excipient must be stable on the shelf but degradable in the lung to prevent accumulation (alveolar macrophage overload).

Enzymatic Degradation in Simulated Lung Fluid (SLF)

Trileucine is susceptible to aminopeptidases present in the lung lining fluid.

-

Mechanism: Exopeptidases cleave the N-terminal leucine residue.

-

Clearance: Unlike synthetic polymers (e.g., PEG), trileucine degrades into endogenous amino acids (Leucine), which are reabsorbed or metabolized, posing zero long-term toxicity risk.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Quantification

Accurate quantification is challenging due to the lack of aromatic rings (no strong UV absorption >220nm).

Method Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm | Provides sufficient hydrophobic retention for leucine peptides. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA suppresses silanol activity and improves peak shape; low pH inhibits ionization of carboxyl groups. |

| Mobile Phase B | 0.1% TFA in Acetonitrile | Elution solvent. |

| Gradient | 0-40% B over 15 mins | Trileucine is hydrophobic; requires moderate organic content to elute. |

| Detection | UV at 205 nm (or CAD/ELSD) | 205 nm detects the peptide bond. Charged Aerosol Detection (CAD) is superior for sensitivity if available. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

Protocol B: In Vitro Enzymatic Stability Assay

This protocol simulates the biological fate of the excipient in the lung.

Workflow Visualization:

Figure 2: Step-by-step experimental workflow for assessing in vitro enzymatic stability.

Step-by-Step Methodology:

-

SLF Preparation: Prepare Gamble’s solution or a modified Simulated Lung Fluid (SLF) containing DPPC and antioxidants to mimic the lung surfactant environment [1].

-

Solubilization: Dissolve Trileucine at 0.1 mg/mL. Note: Ensure pH is maintained at 7.4; Trileucine solubility is low at neutral pH, so verify complete dissolution or use a suspension if testing particle dissolution rates.

-

Enzyme Addition: Spike with leucine aminopeptidase (LAP) or porcine lung homogenate.

-

Sampling: Aliquot 100 µL at defined time points.

-

Quenching: Immediately add 100 µL of ice-cold acetonitrile containing 1% TFA to precipitate enzymes and stop the reaction.

-

Centrifugation: Spin at 10,000 x g for 5 mins to remove protein debris.

-

Injection: Inject supernatant into the HPLC system (Protocol A).

References

-

Design and development of a biorelevant simulated human lung fluid. Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Source: Journal of Pharmaceutical Sciences (Lechuga-Ballesteros et al.) URL:[7][Link]

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Trileucine improves aerosol performance and stability of spray-dried powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the stability of a spray-dried tuberculosis vaccine candidate designed for dry powder respiratory delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. peptidesuk.com [peptidesuk.com]

- 7. researchgate.net [researchgate.net]

Thermal Profiling of Trileucine: The Amorphous Shell Enabler

Topic: Thermal Analysis of Trileucine (DSC, TGA) Role: Senior Application Scientist Format: Technical Guide / Whitepaper

A Technical Guide for Pulmonary Drug Development

Executive Summary: The Trileucine Advantage

In the engineering of inhalable dry powders, Trileucine (L-Leu-L-Leu-L-Leu) has emerged as a superior alternative to its monomeric counterpart, L-Leucine. While L-Leucine improves dispersibility via crystallization, Trileucine functions through a fundamentally different mechanism: amorphous shell formation .

For the formulation scientist, this distinction is critical. Trileucine utilizes its low aqueous solubility and high surface activity to rapidly precipitate at the droplet surface during spray drying. This forms a "corrugated" low-density shell that prevents particle cohesion.[1][2][3]

The Thermal Challenge: Because Trileucine functions as an amorphous stabilizer, its thermal analysis is not about finding a melting point; it is about characterizing the Glass Transition Temperature (

Thermogravimetric Analysis (TGA): The First Line of Defense

Before characterizing phase transitions, we must quantify the volatile content. Amorphous trileucine is hygroscopic. Absorbed water acts as a plasticizer, significantly depressing the

The TGA Protocol

Objective: Differentiate between surface moisture, bound water, and thermal degradation (

-

Instrument: TGA (e.g., TA Instruments Q500/Discovery or Mettler Toledo TGA/DSC).

-

Pan: Platinum or Ceramic (open).

-

Purge Gas: Nitrogen (

) at 40–60 mL/min. Crucial to prevent oxidative degradation masking the onset of thermal decomposition. -

Ramp Rate: 10°C/min from Ambient to 350°C.

Data Interpretation[1][3][4][5][6][7][8][9][10]

-

Event 1: Moisture Loss (Ambient to ~120°C):

-

Expect a mass loss of 1–4% depending on storage humidity.

-

Scientist's Note: If this exceeds 5%, the

measured in DSC will be artificially low. You must dry the sample or use hermetic pans in DSC to prevent volatile loss during the scan.

-

-

Event 2: Thermal Degradation (

):-

Trileucine is a peptide; degradation typically initiates >220°C (often observed >250°C).

-

Validation Check: Ensure the derivative weight loss curve (DTG) shows a flat baseline between the water loss and degradation onset. This "stability window" confirms the material can withstand spray-drying inlet temperatures (usually 80–140°C).

-

Differential Scanning Calorimetry (DSC): Probing the Structure

DSC is the primary tool for confirming the amorphous nature of Trileucine and establishing its stability profile.

The Challenge of Enthalpic Relaxation

Amorphous materials stored below their

-

Common Error: Mistaking this relaxation endotherm for a melting peak or miscalculating the

onset.

The Protocol: Modulated DSC (MDSC) or Heat-Cool-Heat

To accurately measure

Method A: Standard Heat-Cool-Heat

-

Heat 1: Ambient to 150°C @ 10°C/min. (Erases thermal history/relaxation).

-

Cool: 150°C to 0°C @ 10–20°C/min. (Creates a fresh glass).

-

Heat 2: 0°C to 200°C @ 10°C/min. (Measure the true

).

Method B: Modulated DSC (Preferred)

-

Parameters: Amplitude ±1°C, Period 60s, Ramp 2–3°C/min.

-

Advantage: Separates the Reversing Heat Flow (Glass Transition) from the Non-Reversing Heat Flow (Enthalpic Relaxation/Solvent Evaporation).

Critical Thermal Values

| Parameter | Typical Value | Significance |

| 103°C – 105°C | High | |

| < 60°C | If moisture content is high, | |

| Melting Point ( | None | In spray-dried formulations, Trileucine should be fully amorphous. A sharp peak >200°C indicates crystallization (failure). |

Visualizing the Mechanism

The following diagrams illustrate the causal link between the spray-drying process and the thermal signals observed.

The Shell Formation Workflow

Trileucine's low solubility drives it to the surface, creating the amorphous shell characterized by DSC.

Figure 1: The thermodynamic pathway of Trileucine shell formation. Its low solubility forces rapid surface precipitation, locking the particle in an amorphous state.

DSC Signal Logic

How to distinguish between a successful amorphous formulation and a failed crystalline one.

Figure 2: Decision logic for interpreting DSC thermograms of Trileucine formulations.

References & Authoritative Grounding

-

Lechuga-Ballesteros, D., et al. (2008). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation.[4] Journal of Pharmaceutical Sciences.[1][3][5][4]

-

Core Finding: Establishes the

of spray-dried Trileucine at ~104°C and details the mechanism of surface enrichment.

-

-

Vehring, R. (2008). Pharmaceutical Particle Engineering via Spray Drying. Pharmaceutical Research.[5]

-

Core Finding: Explains the Peclet number concepts that drive surface enrichment of low-solubility excipients like Trileucine.

-

-

TA Instruments. Thermal Analysis of Pharmaceuticals.

-

Core Finding: General protocols for separating

from enthalpic relaxation using Modulated DSC.

-

-

Ordoubadi, M., et al. (2019). Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles. Journal of Controlled Release.[5]

-

Core Finding: Confirms the amorphous nature via Raman spectroscopy and DSC, correlating it with improved aerosol performance (FPF).

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trileucine improves aerosol performance and stability of spray-dried powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sites.ualberta.ca [sites.ualberta.ca]

- 4. Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation | MDPI [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

Application Note: Trileucine (Leu-Leu-Leu-OH) for Advanced Particle Engineering in Aerosol Delivery

Executive Summary

In the development of dry powder inhalers (DPIs), achieving a high Fine Particle Fraction (FPF) while maintaining physical stability is the primary challenge. Traditional excipients like lactose or mannitol often require complex milling or fail to protect labile biologics.

Trileucine (L-Leu-L-Leu-L-Leu) has emerged as a superior particle engineering agent compared to monomeric L-leucine. Its mechanism relies on a unique combination of high surface activity and low aqueous solubility , driving rapid shell formation during the drying event.[1] This guide details the mechanistic basis, formulation strategies, and validated protocols for utilizing Trileucine to engineer low-density, rugose particles optimized for deep lung delivery.

Part 1: The Mechanistic Basis

Why Trileucine Outperforms L-Leucine[2]

The efficacy of Trileucine is governed by the Peclet Number (

1. The Peclet Number & Surface Enrichment

In spray drying, the radial distribution of components is determined by the ratio of the evaporation rate (

-

High

(>1): The solute cannot diffuse back to the droplet center fast enough to overcome the receding droplet surface. It accumulates at the interface. -

Trileucine vs. Leucine: Trileucine has a lower solubility (~6.8 mg/mL at pH 7) and lower diffusivity than monomeric Leucine. Consequently, Trileucine reaches critical supersaturation at the droplet surface earlier in the drying event.

2. Shell Buckling and Rugosity

As Trileucine enriches at the surface, it forms a cohesive, hydrophobic "skin" while the core is still wet. As the solvent continues to evaporate, this skin collapses and buckles, creating a rugose (wrinkled) morphology .

-

Effect: Rugosity increases the effective distance between particles, significantly reducing Van der Waals forces and inter-particulate cohesion.

-

Result: Powders with exceptional dispersibility and high FPF, even at low actuation forces.

3. Protection of Biologics

Unlike crystalline L-leucine, spray-dried Trileucine typically forms a glassy amorphous shell (high

Visualization: The Shell Formation Mechanism

Figure 1: The mechanistic pathway of Trileucine during spray drying. Lower solubility drives early shell formation, resulting in the characteristic wrinkled morphology.[2]

Part 2: Formulation Strategy

Solubility Management

Trileucine's low solubility is its functional strength but a processing bottleneck.

-

Neutral pH: Solubility is ~6.8 mg/mL.[2][3][4] Suitable for low-dose loads (e.g., <3% w/w in feed).[5]

-

High pH (Ammoniated): Solubility increases significantly at pH > 10.

-

Technique: Use Ammonium Hydroxide (

). During spray drying, the ammonia evaporates, returning the Trileucine to its neutral, zwitterionic state in the solid particle.

-

Comparative Data: Leucine vs. Trileucine[2][4][7][8]

| Feature | L-Leucine | Trileucine (Leu-Leu-Leu) |

| Solubility (Water) | ~22 mg/mL | ~6.8 mg/mL (pH dependent) |

| Solid State | Crystalline | Predominantly Amorphous/Glassy |

| Glass Transition ( | N/A (Melting point only) | ~100–105°C |

| Surface Enrichment | Moderate | High (Lower concentration needed) |

| Protein Compatibility | Risk of phase separation | Excellent (Co-amorphous stabilization) |

| Typical Load | 10–20% w/w | 2–15% w/w |

Part 3: Detailed Protocol

Protocol A: High-Performance Placebo/Small Molecule Carrier

Target: Create a high-rugosity carrier for blending or co-spray drying.

1. Materials

-

Trileucine (Custom synthesis or commercial GMP grade).

-

Solvent: Deionized Water (or Water/Ethanol 80:20 if drug requires).

-

pH Adjuster: Ammonium Hydroxide (28-30% solution).

2. Feed Preparation (Example: 1.5% w/v Total Solids)

-

Water Prep: Measure 100 mL deionized water.

-

pH Adjustment (Optional but Recommended): Add dropwise

to reach pH 10.5–11.0. -

Dissolution: Add 1.5 g Trileucine. Stir magnetically at ambient temperature. Solution should become clear rapidly due to pH adjustment.

-

Note: If maintaining neutral pH, heat to 50°C may be required to fully dissolve, and feed lines must be heat-traced to prevent precipitation.

-

-

Active Addition: Add the API (Active Pharmaceutical Ingredient) after Trileucine is fully dissolved.

3. Spray Drying Parameters (Büchi B-290 Scale)

-

Inlet Temperature: 100–120°C (Dependent on solvent/drug thermal sensitivity).

-

Outlet Temperature: Target 60–70°C.

-

Aspirator: 100% (35

). -

Atomizer Gas Flow: 600–700 L/h (High shear required for small droplets).

-

Feed Rate: 2–5 mL/min (Adjust to maintain Outlet T).

4. Post-Processing

-

Secondary Drying: Vacuum dry at 40°C for 24 hours to remove residual moisture and traces of ammonia.

Visualization: Experimental Workflow

Figure 2: Step-by-step workflow for processing Trileucine-based formulations.

Part 4: Characterization & Validation

To validate the "Trileucine Effect," you must perform the following characterizations.

Morphology (SEM)[2][6][9]

-

Expectation: Particles should appear collapsed, wrinkled, or raisin-like.

-

Failure Mode: Spherical, smooth particles indicate insufficient surface enrichment (Peclet number too low) or feed concentration too low.

Crystallinity (PXRD)

-

Expectation: A diffuse halo (amorphous) is typical for Trileucine/Protein blends.

-

Note: Pure Trileucine may show some crystallinity depending on the drying rate, but the shell often remains glassy.

Aerosol Performance (NGI/ACI)

-

Metric: Fine Particle Fraction (FPF) < 5

.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Target: FPF should exceed 60-70% for Trileucine formulations.

-

Protocol: Disperse 10 mg powder into a Next Generation Impactor (NGI) at 60 L/min.

Solid State Stability (DSC)

-

Metric: Glass Transition Temperature (

).[2] -

Requirement:

should be at least 40-50°C above storage temperature. Trileucine typically boosts formulation

References

-

Lechuga-Ballesteros, D., et al. (2008). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation.[6][7] Journal of Pharmaceutical Sciences.[2][6][7]

-

Vehring, R. (2008). Pharmaceutical Particle Engineering via Spray Drying. Pharmaceutical Research.[6][7]

-

Huang, Y., et al. (2021). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance.[8][6] Pharmaceutics.[8][2][3][4][6][7][9][10][11]

-

Ordoubadi, M., et al. (2021). Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles.[2][6] Journal of Controlled Release.[5][6]

Sources

- 1. On the Physical Stability of Leucine-Containing Spray-Dried Powders for Respiratory Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sites.ualberta.ca [sites.ualberta.ca]

- 3. mdpi.com [mdpi.com]

- 4. Trileucine improves aerosol performance and stability of spray-dried powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. Investigation into the effect of varying l-leucine concentration on the product characteristics of spray-dried liposome powders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Formulation of Trileucine-Coated Microparticles for Pulmonary Drug Delivery

[1][2][3][4]

Executive Summary

This guide details the formulation and processing of microparticles coated with Trileucine (L-Leu-L-Leu-L-Leu), a distinct tripeptide excipient superior to simple L-leucine for specific high-value applications. Unlike L-leucine, which tends to crystallize, Trileucine forms stable amorphous shells with a high glass transition temperature (

Key Application: This platform is ideal for the pulmonary delivery of biologics (proteins/peptides) and labile small molecules requiring protection from moisture and interfacial stress. The resulting particles exhibit a characteristic "rugose" (wrinkled) morphology, significantly reducing inter-particulate cohesive forces and maximizing the Fine Particle Fraction (FPF).

Mechanism of Action: The Shell Formation

To formulate successfully, one must understand the physics driving the particle morphology. The formation of the trileucine shell is governed by the Peclet Number (

The Physics of Rugosity

-

Surface Activity: Trileucine is amphiphilic. It accumulates at the air-liquid interface of the atomized droplet, lowering surface tension more effectively than L-leucine.

-

Low Solubility & High

: Trileucine has low aqueous solubility (~6.8 mg/mL at neutral pH).[1][2][3][4][5] During drying, it reaches saturation at the droplet surface before the core components precipitate.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

Shell Buckling: As the solvent evaporates, a trileucine-rich skin forms early. As the core continues to dry and shrink, this skin collapses and buckles, creating a low-density, wrinkled (rugose) particle.

Visualization: Droplet-to-Particle Transformation

The following diagram illustrates the critical "Shell Buckling" mechanism that differentiates this process from standard solid particle formation.

Figure 1: Mechanism of trileucine shell formation driven by high Peclet number and early surface saturation.

Pre-Formulation & Material Selection

Solubility Challenges

A common failure point is the low solubility of Trileucine in neutral water.[1]

-

Neutral pH: Solubility is limited to

.[1][2][3][4][5]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -

High pH: Solubility increases significantly at pH > 10.

-

Strategy: Use volatile bases (Ammonium Hydroxide) to increase solubility during feed preparation. The ammonia evaporates during spray drying, returning the peptide to its neutral state in the solid particle.

Formulation Ratios

| Component | Recommended Range (% w/w) | Function |

| API (Drug) | 10% – 80% | Therapeutic payload. |

| Trileucine | 2% – 20% | Shell former; moisture protection; dispersibility enhancer. |

| Glass Former | 0% – 50% | Trehalose or Sucrose (optional) for protein stabilization. |

| Buffer | < 5 mM | Keep salts minimal to prevent hygroscopicity. |

Detailed Protocols

Protocol A: Feed Solution Preparation (The "pH Shift" Method)

Objective: To dissolve Trileucine at concentrations >10 mg/mL without precipitation.

-

Preparation of Trileucine Stock:

-

Preparation of API Solution:

-

Dissolve the drug/protein in the remaining 20% water (or buffer).

-

Note: Ensure the API is stable at the transient high pH of the mixture, or mix immediately prior to atomization (using a static mixer) if the API is pH-sensitive.

-

-

Final Mixing:

-

Slowly add the API solution to the Trileucine stock.

-

Filter through a 0.22

PVDF membrane to remove particulates. -

Total Solids Concentration: Target 0.5% to 2.0% (w/v). Lower solids content generally yields more rugose particles.

-

Protocol B: Spray Drying Parameters (Buchi B-290 Scale)

Objective: To achieve particles with

| Parameter | Setting | Rationale |

| Inlet Temperature | Sufficient for evaporation but safe for Trileucine ( | |

| Outlet Temperature | CRITICAL CONTROL POINT. Must be | |

| Aspirator (Airflow) | 100% ( | Maximize separation efficiency in the cyclone. |

| Atomizer Gas (N2) | 600 – 750 L/h | High shear required to generate small droplets ( |

| Feed Rate | 3 – 5 mL/min | Adjust to maintain the target Outlet Temperature. |

Manufacturing Workflow Diagram

Figure 2: End-to-end workflow for manufacturing trileucine-coated microparticles.

Characterization & Validation

To ensure the protocol was successful, the following attributes must be verified.

Physicochemical Properties[1][8]

-

Morphology (SEM): Particles should appear collapsed, wrinkled, or "raisin-like." Spherical, smooth particles indicate insufficient shell formation or too slow drying.

-

Crystallinity (XRD): Trileucine should be X-ray amorphous (broad halo). Sharp peaks indicate crystallization (often seen with pure Leucine), which provides less protection for biologics.

-

Residual Moisture (TGA/KF): Target

. High moisture depresses the

Aerodynamic Performance (NGI)

Use a Next Generation Impactor (NGI) to determine the Fine Particle Fraction (FPF).[7]

-

Target FPF (

): > 60% of the emitted dose. -

Mechanism Check: If FPF is low (< 40%), the particles are likely cohesive. Increase Trileucine content or increase atomization pressure to reduce size.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (< 40%) | Static charge or sticky particles. | Ground the cyclone; Ensure Outlet |

| Smooth Particles | Feed concentration too high. | Dilute feed to |

| Crystallization | Drying too slow. | Increase Inlet |

| Insoluble Residue | Incomplete pH adjustment. | Ensure feed solution is clear before spraying; check pH > 10. |

References

-

Lechuga-Ballesteros, D., et al. (2008). "Trileucine improves aerosol performance and stability of spray-dried powders for inhalation."[8][3] Journal of Pharmaceutical Sciences, 97(1), 287–302.[9][8][3]

-

Vehring, R. (2008). "Pharmaceutical particle engineering via spray drying." Pharmaceutical Research, 25(5), 999–1022.

-

Ordoubadi, M., et al. (2021). "Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles."[10][2] Journal of Controlled Release, 336, 437-452.

-

Huang, Y., et al. (2025). "Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance... of Colistin."[10] Pharmaceutics, 17(2).

Sources

- 1. sites.ualberta.ca [sites.ualberta.ca]

- 2. researchgate.net [researchgate.net]

- 3. Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation | MDPI [mdpi.com]

- 4. Trileucine improves aerosol performance and stability of spray-dried powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. David Lechuga-Ballesteros - Google Scholar [scholar.google.com]

- 9. researchgate.net [researchgate.net]

- 10. semanticscholar.org [semanticscholar.org]

Application Note & Protocol: Enhancing Protein Stability and Aerosol Performance in Spray-Dried Formulations Using Trileucine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Protein Stability in Spray Drying and the Trileucine Advantage

Spray drying offers a highly scalable and efficient single-step process for producing dry powder formulations of therapeutic proteins.[1] This technique is instrumental in enhancing the stability of biologics, which are often more stable in a solid state than in liquid formulations.[1] However, the process itself, involving atomization and heat, can induce significant stress on protein structure, leading to denaturation and aggregation.[2] To mitigate these effects, the careful selection of excipients is paramount.[1]

This application note details a comprehensive protocol for the spray drying of proteins using trileucine, a hydrophobic tripeptide, as a key excipient. Trileucine has demonstrated superior performance in protecting proteins during spray drying and enhancing the aerosol performance of the resulting powders, making it particularly valuable for developing inhalable protein therapeutics.[3][4]

The Science Behind Trileucine's Efficacy

Trileucine's effectiveness as an excipient in spray drying stems from several key physicochemical properties:

-

Surface Activity and Enrichment: Trileucine is highly surface-active.[3][5] During the spray drying process, as the solvent evaporates from the atomized droplet, trileucine preferentially accumulates at the air-water interface.[3][5][6] This creates a protective layer or shell around the protein, shielding it from thermal and mechanical stresses.[7][8]

-

Low Aqueous Solubility: Trileucine has a lower aqueous solubility compared to its single amino acid counterpart, L-leucine, particularly at neutral pH (approximately 6.8 mg/mL).[3][6] This property leads to its faster precipitation during the drying process, promoting efficient surface enrichment.[6]

-

Improved Aerosol Performance: The formation of a trileucine-rich surface on spray-dried particles reduces their cohesiveness and surface energy.[3] This results in powders with improved flowability and dispersibility, crucial for efficient delivery in dry powder inhalers (DPIs).[3][4]

-

High Glass Transition Temperature: Spray-dried trileucine possesses a relatively high glass transition temperature (Tg) of approximately 104°C, which contributes to the long-term physical stability of the powder formulation at room temperature.[3]

-

Moisture Protection: The hydrophobic nature of the trileucine-enriched surface provides a barrier against moisture, protecting the hygroscopic protein core from absorbing water, which can lead to instability and particle agglomeration.[4][5][9]

Mechanism of Trileucine-Mediated Protein Stabilization and Particle Formation

The following diagram illustrates the proposed mechanism by which trileucine stabilizes proteins and forms functional particles during the spray drying process.

Caption: Mechanism of trileucine action during spray drying.

Materials and Reagents

| Material/Reagent | Grade | Recommended Supplier |

| Model Protein (e.g., Lysozyme, BSA) | High Purity/Biopharmaceutical Grade | Sigma-Aldrich, VWR, or equivalent |

| Trileucine | ≥98% Purity | Bachem, Sigma-Aldrich, or equivalent |

| Deionized Water | USP/EP Grade | Millipore Milli-Q or equivalent |

| Ammonium Hydroxide (optional) | ACS Reagent Grade | Fisher Scientific or equivalent |

| Buffering Agents (e.g., Phosphate, Histidine) | ACS Reagent Grade | VWR, Sigma-Aldrich, or equivalent |

Protocol for Formulation Preparation

This protocol provides a general framework. The optimal ratios of protein to trileucine and total solids concentration should be determined empirically for each specific protein.

-

Buffer Preparation: Prepare the desired buffer system at the target pH. The choice of buffer will depend on the isoelectric point (pI) and stability profile of the protein.

-

Trileucine Dissolution (pH Adjustment Method):

-

Due to its low solubility at neutral pH, pre-dissolving trileucine is often necessary.[6]

-

Disperse the required amount of trileucine in deionized water.

-

Adjust the pH to approximately 11 using ammonium hydroxide to facilitate complete dissolution.[6][10]

-

Once dissolved, this trileucine solution can be added to the protein solution, and the final pH of the formulation can be adjusted back to the target range using a suitable acid (e.g., HCl).

-

-

Protein Dissolution: Gently dissolve the protein in the prepared buffer to the desired concentration. Avoid vigorous stirring or vortexing to prevent shear-induced denaturation.

-

Combining and Final Formulation:

-

Slowly add the dissolved trileucine solution to the protein solution while gently stirring.

-

Adjust the final volume with buffer to achieve the target concentrations of protein, trileucine, and total solids. A typical starting point for total solids concentration is in the range of 1-2% (w/v).[6]

-

Verify the final pH of the formulation.

-

Example Formulation Compositions:

| Formulation ID | Protein (mg/mL) | Trileucine (mg/mL) | Total Solids (w/v) | Protein:Trileucine Ratio (w/w) |

| F1 | 18 | 2 | 2.0% | 90:10 |

| F2 | 16 | 4 | 2.0% | 80:20 |

| F3 | 14 | 6 | 2.0% | 70:30 |

Spray Drying Process Optimization

The following parameters are critical for successful spray drying of proteins with trileucine and should be optimized for each specific formulation and spray dryer model. The parameters provided below are based on a lab-scale spray dryer such as a Büchi B-290.

| Parameter | Typical Range | Rationale and Key Considerations |

| Inlet Temperature (°C) | 100 - 140 | Higher temperatures increase drying efficiency but can also increase thermal stress on the protein. A balance must be struck to ensure adequate solvent evaporation without causing denaturation. An inlet temperature of around 120°C is a common starting point.[6][10] |

| Outlet Temperature (°C) | 50 - 70 | This is a critical indicator of the drying process. It should be kept well below the protein's denaturation temperature. A target of around 60°C is often suitable.[6][10] It is controlled by the interplay of inlet temperature, feed rate, and aspiration rate. |

| Feed Rate (mL/min) | 2 - 5 | A lower feed rate allows for more efficient drying but reduces throughput. The optimal rate depends on the chamber size and drying gas flow rate.[6] |

| Aspirator/Drying Gas Flow Rate (%) | 80 - 100% | This parameter influences the residence time of the particles in the drying chamber and the efficiency of solvent removal. A high flow rate is generally preferred. |

| Atomizing Gas Flow Rate (L/h) | 400 - 800 | This controls the droplet size. Higher flow rates generally produce smaller droplets, which dry faster. |

Experimental Workflow for Spray Drying:

Caption: General workflow for the spray drying process.

Characterization of Spray-Dried Protein Powder

Thorough characterization of the spray-dried powder is essential to ensure the process has yielded a stable and effective product.

| Characterization Technique | Purpose | Expected Outcome with Trileucine |

| Scanning Electron Microscopy (SEM) | To assess particle morphology, size, and surface characteristics.[9][11] | Particles with a wrinkled or corrugated surface are often observed, which is indicative of the rapid formation of a solid shell and is associated with good aerosol performance.[3] |

| Size Exclusion Chromatography (SEC-HPLC) | To quantify protein aggregation and monomer content. | A high percentage of monomer recovery, indicating that trileucine has effectively prevented aggregation during the spray drying process. |

| Circular Dichroism (CD) Spectroscopy | To assess the secondary and tertiary structure of the protein after reconstitution. | The spectra of the reconstituted spray-dried protein should be nearly identical to that of the native protein, confirming structural integrity. |

| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg) and assess the thermal stability of the powder.[12] | A high Tg, contributing to the long-term physical stability of the formulation.[3] |

| Karl Fischer Titration | To measure the residual moisture content in the powder. | Low residual moisture is critical for long-term stability. |

| Next Generation Impactor (NGI) or Andersen Cascade Impactor (ACI) | To evaluate the in vitro aerosol performance of the powder (e.g., Fine Particle Fraction - FPF). | A high FPF, indicating that the powder is readily dispersible into fine particles suitable for deep lung delivery.[4] |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition of the particle surface. | Confirmation of a higher concentration of nitrogen (from trileucine) on the surface compared to the bulk, validating surface enrichment. |

Conclusion

Trileucine is a highly effective excipient for the spray drying of therapeutic proteins, offering significant advantages in terms of protein stabilization, moisture protection, and aerosol performance.[3][4][9] Its unique properties, particularly its high surface activity and low aqueous solubility, enable the formation of protective, low-density particles ideal for pulmonary drug delivery.[3][6] By carefully optimizing formulation and process parameters as outlined in this guide, researchers can leverage the benefits of trileucine to develop stable and efficacious spray-dried protein therapeutics.

References

-

Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. MDPI. Available at: [Link]

-

Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. National Institutes of Health (NIH). Available at: [Link]

-

Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Proteins & Peptides Spray Drying Formulation Development. CD Formulation. Available at: [Link]

-

Dispersibility and Storage Stability Optimization of High Dose Isoniazid Dry Powder Inhalation Formulations with L-Leucine or Trileucine. National Institutes of Health (NIH). Available at: [Link]

-

Spray-Dried Whey Protein Concentrate-Iron Complex: Preparation and Physicochemical Characterization. National Institutes of Health (NIH). Available at: [Link]

-

Trileucine as a dispersibility enhancer of spray-dried inhalable microparticles. Request PDF. Available at: [Link]

-

Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. ResearchGate. Available at: [Link]

-

Leucine as a Moisture-Protective Excipient in Spray-Dried Protein/Trehalose Formulation. AAPS PharmSciTech. Available at: [Link]

-

Hierarchy of the Components in Spray-Dried, Protein-Excipient Particles Using DNP-Enhanced NMR Spectroscopy. ACS Publications. Available at: [Link]

-

Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Semantic Scholar. Available at: [Link]

-

Influence of L-leucine content on the aerosolization stability of spray-dried protein dry powder inhalation (DPI). PubMed. Available at: [Link]

-

Characterizing Spray-Dried Powders through NIR Spectroscopy: Effect of Two Preparation Strategies for Calibration Samples and Comparison of Two Types of NIR Spectrometers. MDPI. Available at: [Link]

-

Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. National Institutes of Health (NIH). Available at: [Link]

Sources

- 1. Proteins & Peptides Spray Drying Formulation Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 2. pharmaexcipients.com [pharmaexcipients.com]

- 3. Trileucine improves aerosol performance and stability of spray-dried powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dispersibility and Storage Stability Optimization of High Dose Isoniazid Dry Powder Inhalation Formulations with L-Leucine or Trileucine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Leucine as a Moisture-Protective Excipient in Spray-Dried Protein/Trehalose Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spray-Dried Whey Protein Concentrate-Iron Complex: Preparation and Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Leu-Leu-Leu-OH in Biological Matrices by LC-MS/MS

Introduction

Leu-Leu-Leu-OH (LLL-OH), a tripeptide composed of three leucine residues, is of increasing interest in various fields, including drug development and metabolic research.[1] Accurate quantification of LLL-OH in biological matrices such as plasma and urine is crucial for pharmacokinetic, pharmacodynamic, and biomarker studies. This document provides a comprehensive guide for the development and validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of LLL-OH in biological samples.

The inherent challenges in quantifying small peptides in complex matrices include low endogenous concentrations, potential for adsorption, and interference from abundant endogenous components.[2][3] This application note addresses these challenges by providing detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, all grounded in established bioanalytical method validation guidelines from regulatory agencies.[4][5]

Analyte and Internal Standard Selection

Leu-Leu-Leu-OH Physicochemical Properties

-

Molecular Formula: C₁₈H₃₅N₃O₄

-

Molecular Weight: 357.49 g/mol

-

Structure: A tripeptide consisting of three L-leucine amino acids.

Internal Standard (IS) Selection: A Critical Consideration

The use of a stable isotope-labeled (SIL) internal standard is the gold standard for quantitative bioanalysis by LC-MS/MS, as it effectively compensates for variability in sample preparation and matrix effects.[6][7][8] For the quantification of LLL-OH, the ideal IS would be Leu-Leu-Leu-OH labeled with stable isotopes such as ¹³C or ¹⁵N.

As of the date of this publication, a commercial source for stable isotope-labeled Leu-Leu-Leu-OH has not been readily identified. In such cases, researchers have two primary options:

-

Custom Synthesis: Engage a reputable vendor for the custom synthesis of a SIL-LLL-OH. This is the recommended approach to ensure the highest data quality.

-

Use of an Analog IS: In the absence of a SIL-IS, a structurally similar peptide that is not endogenously present and has similar chromatographic and mass spectrometric behavior can be considered. However, this approach may not fully compensate for all sources of variability and requires more extensive validation to demonstrate its suitability.

For the purpose of this application note, we will proceed with the assumption that a stable isotope-labeled internal standard, such as [¹³C₆, ¹⁵N]-Leu-Leu-Leu-OH, is utilized.

LC-MS/MS Method Development

The cornerstone of quantifying small molecules in complex biological fluids is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), renowned for its high selectivity and sensitivity.[2][9][10]

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The multiple reaction monitoring (MRM) mode is employed for quantification, providing high selectivity and sensitivity.

Table 1: Predicted MRM Transitions for Leu-Leu-Leu-OH and its Stable Isotope-Labeled Internal Standard

| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |

| Leu-Leu-Leu-OH | 358.5 | Predicted y₂ ion: 245.3 | To be optimized |

| Predicted b₂ ion: 227.3 | To be optimized | ||

| [¹³C₆, ¹⁵N]-Leu-Leu-Leu-OH | 365.5 | To be determined based on fragmentation | To be optimized |

Note: The specific product ions and collision energies require experimental optimization by infusing a standard solution of Leu-Leu-Leu-OH into the mass spectrometer. The fragmentation of peptides typically occurs at the peptide bonds, leading to the formation of b and y ions. For Leu-Leu-Leu-OH, the most intense and stable fragment ions should be selected for the MRM transitions.

Liquid Chromatography

A reversed-phase chromatographic separation using a C18 column is recommended for this non-polar tripeptide. The use of formic acid in the mobile phase is a common practice in peptide analysis as it aids in protonation for ESI+ mode and improves peak shape.[11]

Table 2: Recommended Liquid Chromatography Conditions

| Parameter | Recommended Condition |

| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Note: The gradient profile should be optimized to ensure sufficient retention of Leu-Leu-Leu-OH, separation from potential interferences, and a reasonable run time.

Sample Preparation

The goal of sample preparation is to remove proteins and other matrix components that can interfere with the analysis and to concentrate the analyte of interest.[12] For LLL-OH in plasma, two common and effective techniques are protein precipitation (PPT) and solid-phase extraction (SPE).

Protein Precipitation (PPT) Protocol

PPT is a simple and rapid method suitable for high-throughput analysis.

Experimental Workflow for Protein Precipitation

Caption: Protein Precipitation Workflow.

Solid-Phase Extraction (SPE) Protocol

SPE provides a cleaner extract compared to PPT, which can lead to lower matrix effects and improved sensitivity. A mixed-mode cation exchange SPE sorbent is recommended for a polar compound like LLL-OH.

Experimental Workflow for Solid-Phase Extraction

Caption: Solid-Phase Extraction Workflow.

Bioanalytical Method Validation

A full validation of the bioanalytical method should be performed in accordance with the guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5] The validation should assess the following parameters:

Table 3: Bioanalytical Method Validation Parameters and Acceptance Criteria

| Parameter | Description | Acceptance Criteria |

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix from at least six different sources. |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. | At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99. |

| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter (precision). | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 5; accuracy and precision within the specified limits. |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and IS. | The matrix factor should be consistent across different lots of matrix, with a %CV ≤ 15%. |

| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible. |

| Stability | The stability of the analyte in the biological matrix under various storage and processing conditions. | Analyte concentration should be within ±15% of the nominal concentration under the tested conditions (e.g., freeze-thaw, bench-top, long-term). |

Data Analysis and Interpretation

The concentration of LLL-OH in the quality control and unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x or 1/x²) linear regression is typically used for the calibration curve.

Troubleshooting

Table 4: Common Issues and Troubleshooting in the Quantification of Leu-Leu-Leu-OH

| Issue | Potential Cause | Suggested Solution |

| Poor Peak Shape | Inappropriate mobile phase pH; column degradation. | Ensure mobile phase pH is at least 2 units below the pKa of the analyte; use a new column. |

| Low Sensitivity | Inefficient ionization; matrix suppression; low recovery. | Optimize MS source parameters; use a more efficient sample preparation method (e.g., SPE); check for analyte adsorption to containers. |

| High Variability | Inconsistent sample preparation; instrument instability. | Ensure consistent pipetting and vortexing; check for leaks in the LC system; use a stable isotope-labeled internal standard. |

| Carryover | Adsorption of the analyte to the injector or column. | Optimize the injector wash solution; use a longer gradient or a column wash step. |

Conclusion

This application note provides a comprehensive framework for the development and validation of a sensitive and selective LC-MS/MS method for the quantification of Leu-Leu-Leu-OH in biological matrices. The successful implementation of this method relies on careful optimization of the mass spectrometric and chromatographic conditions, the selection of an appropriate sample preparation technique, and the use of a stable isotope-labeled internal standard. Adherence to regulatory guidelines for bioanalytical method validation is essential to ensure the generation of high-quality, reliable data for use in drug development and clinical research.

References

-

Allied Academies. (2023, April 24). Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. Retrieved from [Link]

-

Future Science Group. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Retrieved from [Link]

-

Gao, S., et al. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Institutes of Health. Retrieved from [Link]

-

Gilar, M., et al. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma. MDPI. Retrieved from [Link]

-

Agilent Technologies. (2024, May). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

-

Waters Corporation. (2017, October 30). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations [Video]. YouTube. Retrieved from [Link]

-

LCGC International. (2019, September 10). New LC–MS Detection Method for Short Peptides. Retrieved from [Link]

-

MedCrave. (2017, February 6). Bioanalytical method development and validation of letrozole by LC-ESI-MS/MS in human plasma. Retrieved from [Link]

-

National Institutes of Health. (2023, March 31). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors. Retrieved from [Link]

-

ResearchGate. (2025, October 15). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]

-

Symbiosis. (2019, July 1). Therapeutic Peptide Quantitation in Human Plasma: The Challenge of Develop an Adequate Strategy According to Pharmacokinetic Mon. Retrieved from [Link]

-

Allied Academies. (2023, April 24). Quantification of biological samples: Methods and applications in DNA, drugs, and proteins. Retrieved from [Link]

-

National Institutes of Health. (2023, December 8). Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification. Retrieved from [Link]

-

National Institutes of Health. (2025, February 5). Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation. Retrieved from [Link]

-

Acanthus Research. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]

-

Wilkinson, D. J., et al. (n.d.). Effects of leucine and its metabolite β-hydroxy-β-methylbutyrate on human skeletal muscle protein metabolism. National Institutes of Health. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial. Retrieved from [Link]

-

ResearchGate. (n.d.). Multiple reaction monitoring (MRM) transitions and dwell times for the seven amino acids and corresponding internal standards monitored in this study. Retrieved from [Link]

-

Lechuga-Ballesteros, D., et al. (n.d.). Trileucine improves aerosol performance and stability of spray-dried powders for inhalation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Retrieved from [Link]

-

Phenomenex. (n.d.). Determination of Semaglutide and Tirzepatide in Plasma. Retrieved from [Link]

-

MDPI. (2018, October 18). Effect of Mixed Meal and Leucine Intake on Plasma Amino Acid Concentrations in Young Men. Retrieved from [Link]

-

Waters Corporation. (2025, November 11). Comprehensive Workflow for the Quantification of Peptides and Proteins in Plasma: Semaglutide– a Case Study. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Regulation of the plasma amino acid profile by leucine via the system L amino acid transporter. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Trileucine Improves Aerosol Performance and Stability of Spray‐Dried Powders for Inhalation. Retrieved from [Link]

-

SciSpace. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Retrieved from [Link]

-

Perelló, J., et al. (2004, April 5). Determination of myo-inositol in biological samples by liquid chromatography-mass spectrometry. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Titration. Retrieved from [Link]

-

ResearchGate. (n.d.). Performance Assessment of a 125 Human Plasma Peptide Mixture Stored at Room Temperature for Multiple Reaction Monitoring-Mass Spectrometry. Retrieved from [Link]

-

SlideShare. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

Sources

- 1. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. lcms.cz [lcms.cz]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. info.bioanalysis-zone.com [info.bioanalysis-zone.com]

- 10. alliedacademies.org [alliedacademies.org]

- 11. agilent.com [agilent.com]

- 12. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enhancing Protein Stability in Pharmaceutical Formulations with Trileucine

Introduction

The inherent instability of therapeutic proteins presents a significant hurdle in the development of biopharmaceutical formulations. Proteins are susceptible to a multitude of physical and chemical degradation pathways, including denaturation, aggregation, and surface adsorption, which can compromise their safety and efficacy.[1] To counteract these challenges, formulation scientists employ various stabilizing excipients. Among these, the tripeptide trileucine has emerged as a highly effective agent, particularly for solid dosage forms such as those produced by spray drying. This application note provides a comprehensive guide to the mechanisms, applications, and protocols for using trileucine to enhance the stability and performance of protein formulations.

The Scientific Rationale: Mechanism of Trileucine-Mediated Stabilization

Trileucine's efficacy as a protein stabilizer stems from a unique combination of its physicochemical properties. Unlike simple amino acids or traditional sugars, its stabilizing effects are multi-faceted, addressing stresses encountered during both processing and storage.

1.1. Interfacial Protection during Processing

A primary cause of protein denaturation during manufacturing processes like spray drying is exposure to air-water interfaces. Proteins tend to unfold and aggregate at these interfaces. Trileucine is highly surface-active and preferentially accumulates at the air-water interface.[2][3] This creates a protective layer that competitively excludes the protein from the interface, thereby minimizing interfacial stress and preventing denaturation and subsequent aggregation.[3][4]

1.2. Formation of a Protective Amorphous Matrix

In the solid state, the stability of a protein is largely dependent on the properties of the matrix in which it is embedded. Trileucine possesses several advantageous characteristics for creating a stable solid formulation:

-

High Glass Transition Temperature (Tg): Spray-dried trileucine has a high Tg of approximately 104°C.[2][3] A high Tg is critical for long-term stability at ambient temperatures, as it ensures the formulation remains in a glassy, vitrified state where molecular mobility is severely restricted, thus inhibiting degradation pathways.

-

Amorphous Nature: Unlike its constituent amino acid, L-leucine, which can be crystalline, spray-dried trileucine forms an amorphous or partially ordered solid phase.[5] This allows it to form a homogenous, vitrified matrix with the protein, which is essential for stabilization.[5]

-

Low Hygroscopicity: The hydrophobic nature of trileucine helps to reduce water uptake in the final powder formulation, which is crucial for preventing moisture-induced plasticization and degradation.[6]

1.3. Engineering Particles for Improved Performance

Trileucine's low aqueous solubility, particularly at neutral pH (≈6.8 mg/mL), is a key attribute in the spray-drying process.[2][3] This low solubility causes it to precipitate rapidly on the surface of the drying droplet.[7] This phenomenon results in the formation of low-density, corrugated particles with a trileucine-rich surface.[2][3][5] This morphology is highly advantageous for dry powder inhaler (DPI) formulations, as it reduces particle cohesiveness and significantly improves aerosol performance and dispersibility.[2][3]

Diagram: Mechanism of Interfacial Stabilization by Trileucine

Caption: Trileucine's surface activity displaces proteins from the air-water interface.

Protocol: Development of a Stabilized Protein Dry Powder using Spray Drying

This protocol provides a framework for formulating a model protein with trileucine. Researchers should optimize parameters based on their specific protein and equipment.

2.1. Materials and Reagents

-

Protein of interest (e.g., Lysozyme, BSA)

-

Trileucine

-

Buffer system (e.g., Sodium Phosphate, Histidine). Note: Trileucine's solubility is pH-dependent.[2][3]

-

Water for Injection (WFI) or equivalent purified water

-

(Optional) Additional lyoprotectant (e.g., Trehalose, Raffinose)[2][6]

2.2. Preparation of Aqueous Feed Solution The goal is to create a homogenous solution for spray drying. Due to trileucine's low solubility at neutral pH, careful preparation is required.

-

Buffer Preparation: Prepare the desired buffer at the target concentration and pH. A pH slightly away from neutral may be needed to fully dissolve the trileucine. Some protocols use a pH of 11 to aid dissolution, which is then spray-dried to create a more soluble form of trileucine for subsequent formulations.[8]

-

Excipient Dissolution: Slowly add the trileucine and any other excipients (e.g., trehalose) to the buffer solution while stirring. Gentle heating may be applied if necessary, but care must be taken not to denature the protein in the next step.

-

Protein Addition: Once all excipients are fully dissolved and the solution has returned to room temperature, add the protein of interest and stir gently until fully dissolved. Avoid vigorous mixing that could cause foaming and protein denaturation.

-

Final Concentration: Adjust the final volume with buffer to achieve the target concentrations. A typical total solid content for lab-scale spray drying is 10-20 mg/mL.[8]

-

Filtration: Filter the final solution through a 0.22 µm sterile filter to remove any particulates before spray drying.

2.3. Spray Drying Process The following parameters are provided as a starting point for a lab-scale spray dryer (e.g., Büchi B-290) and should be optimized.

| Parameter | Typical Range | Rationale |

| Inlet Temperature | 100 - 140°C | Balances efficient solvent evaporation with minimizing thermal stress on the protein. |

| Outlet Temperature | 50 - 70°C | A key indicator of drying efficiency. Must be kept well above the boiling point of water but below a temperature that would damage the protein. |

| Feed Pump Rate | 2 - 5 mL/min | Controls the residence time in the drying chamber. Slower rates generally lead to drier particles. |

| Aspirator Rate | 85 - 100% (e.g., 35 m³/h) | Determines the airflow through the system, affecting particle collection and drying efficiency. |

| Atomizer Gas Flow | 600 - 800 L/h | Controls droplet size. Higher flow rates generally produce smaller droplets. |

Protocol Steps:

-

Equilibrate the spray dryer to the target inlet temperature with the aspirator running.

-

Pump deionized water through the system for 5-10 minutes to stabilize the temperatures.

-

Switch the feed from water to the protein-trileucine solution.

-

Monitor the inlet and outlet temperatures throughout the run, ensuring they remain stable.

-

Once the entire feed solution has been processed, continue to run the system with air for a few minutes to dry and collect any remaining powder.

-

Carefully collect the dried powder from the collection vessel.

2.4. Powder Storage Store the collected powder in an airtight container with desiccant at a controlled temperature (e.g., 2-8°C or room temperature) and protected from light.

Diagram: Experimental Workflow for Formulation Development

Sources

- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 2. researchgate.net [researchgate.net]

- 3. Trileucine improves aerosol performance and stability of spray-dried powders for inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 7. Impact of Co-Spray Drying with Leucine or Trileucine on Aerosol Performance, In Vitro Dissolution, and Cellular Uptake of Colistin Powder Formulations for Inhalation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Application Note: In Vitro Drug Release Studies from Trileucine-Based Formulations for Pulmonary Delivery

Abstract

This application note provides a comprehensive guide for conducting in vitro drug release studies on formulations containing trileucine, a functional excipient increasingly used in advanced drug delivery systems, particularly for dry powder inhalers (DPIs). Trileucine's unique surface-active properties contribute to enhanced aerosol performance by creating low-density, corrugated particles that are less cohesive.[1][2] This guide details the scientific rationale, critical parameters, and step-by-step protocols for evaluating how these trileucine-enriched particles dissolve and release the active pharmaceutical ingredient (API) in a simulated lung environment. We present a robust methodology using a Franz diffusion cell apparatus, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, to generate reliable and reproducible drug release profiles. This document is intended for researchers, formulation scientists, and quality control analysts in the pharmaceutical industry.

Introduction: The Role of Trileucine and the Need for In Vitro Release Testing

Trileucine, an oligomer of the amino acid leucine, has emerged as a highly effective excipient in the development of spray-dried powders for inhalation.[3] Its principal function is to improve the aerosolization and stability of drug particles.[1][2] Due to its low aqueous solubility and high surface activity, trileucine preferentially accumulates at the surface of particles during the spray-drying process.[1][4] This surface enrichment leads to the formation of highly rugose, low-density microparticles with reduced cohesiveness, which significantly enhances powder dispersibility and the fine particle fraction (FPF) upon inhalation.[1][5]

-

Understand the dissolution kinetics of the formulation.

-

Ensure that the drug is released at an appropriate rate for therapeutic efficacy.

-

Compare different formulations (e.g., varying trileucine content) during development.

-

Serve as a quality control tool for batch-to-batch consistency.

Although regulatory bodies like the EMA and FDA do not currently mandate a standardized dissolution test for all inhaled products, such testing is gaining importance for establishing bioequivalence and ensuring product performance.[7][8] This guide focuses on a methodology using a vertical diffusion cell (Franz cell), a versatile apparatus for assessing release from topical and inhaled formulations.[9][10]

Principle of the Method

The methodology described herein simulates the dissolution of a respirable drug powder from a trileucine-based formulation into the lung lining fluid. The core steps involve:

-

Dose Collection: The respirable fraction of the DPI formulation is collected onto a membrane filter using standardized inhaler testing equipment. This step is crucial for ensuring that the dissolution test is performed on the particles most likely to reach the deep lung.

-

Dissolution Testing: The particle-coated membrane is mounted in a Franz diffusion cell, which consists of a donor chamber and a receptor chamber separated by the membrane.[9][11] The receptor chamber is filled with a biorelevant dissolution medium, such as simulated lung fluid (SLF), maintained at physiological temperature (37 °C).[9]

-

Sample Analysis: At predetermined time points, aliquots are withdrawn from the receptor fluid and analyzed by a suitable method, typically HPLC, to determine the concentration of the dissolved API.[12] The cumulative amount of drug released is then plotted against time to generate a dissolution profile.

This setup mimics the air-blood barrier and allows for the evaluation of drug release across a membrane into a simulated systemic compartment.[7]

Materials and Apparatus

Reagents and Consumables

-

Model API (e.g., Budesonide, Albuterol Sulfate)

-

Trileucine (pharmaceutical grade)

-

Other formulation excipients (e.g., Trehalose, Lactose)

-